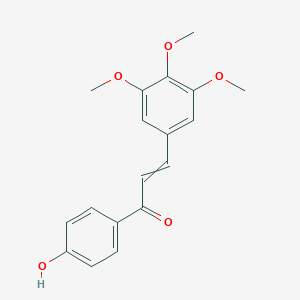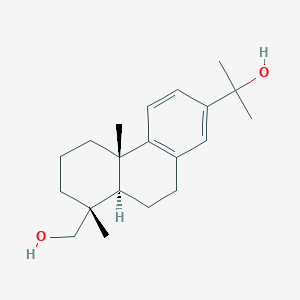
Daturabietatriene
Übersicht
Beschreibung
Daturabietatriene is a tricyclic diterpene that has been identified and isolated from the steam bark of Datura metel Linn. It, along with other compounds such as daturasterol, b-sitosterol, and atropine, contributes to the chemical diversity and potential bioactivity of this plant. The molecular structure and properties of daturabietatriene have been elucidated through spectral data analyses and chemical reactions (Mohd. Ali & M. Shuaib, 1996).
Synthesis Analysis
The synthesis of daturabietatriene involves complex organic reactions that lead to its tricyclic structure. Although specific synthesis pathways for daturabietatriene are not detailed in the literature available, the process typically involves the isolation from natural sources followed by structural elucidation using various spectral techniques. The compound's synthesis reflects its natural occurrence and the chemical intricacy of Datura metel Linn's secondary metabolites.
Molecular Structure Analysis
Daturabietatriene has been characterized by its tricyclic diterpene structure. This molecular configuration is significant as it determines the compound's chemical behavior and potential interactions with biological systems. The elucidation of its structure is based on spectral data analyses, including NMR and MS, which provide insights into the compound's atomic arrangement and functional groups (Mohd. Ali & M. Shuaib, 1996).
Wissenschaftliche Forschungsanwendungen
Ethnobotanical and Hallucinogenic Research : Daturabietatriene, known for its hallucinogenic properties, has applications in botanical research and ethnobotanical uses, as explored in a study titled "The Genus Datura: From Research Subject to Powerful Hallucinogen" by K. Bonde (1998) (Bonde, 1998).
Neurobiological Effects : A study, "Chronic effect of datura (seed) extract on the brain of albino rats," by S. S. Hasan and A. K. Kushwaha (1987), found that chronic treatment with Datura extract affects brain lipid peroxidase and catalase activity, indicating neurobiological implications (Hasan & Kushwaha, 1987).
Alkaloid Diversity for Natural Product Discovery : Daturabietatriene's significant diversity in alkaloids, including tropane, indole, beta-carboline, and pyrrolidine, makes it a valuable study organism for disciplines like pharmacology and toxicology. This was detailed in "Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery" by Maris A. Cinelli and A. D. Jones (2021) (Cinelli & Jones, 2021).
Biomedical Research : The study "Amino acids profiling in Datura stramonium and study of their variations after inoculation with plant growth promoting Rhizobacteria" by Bilal Rahmoune et al. (2019) suggests that Datura stramonium's amino acids can offer new perspectives in biological, medicinal, and pharmaceutical research (Rahmoune et al., 2019).
Toxicological Studies : The paper "Acute psychoactive and toxic effects of D. metel on mice explained by 1H NMR based metabolomics approach" by Yonghong Fu et al. (2017) examines how Datura metel extract can induce brain and liver injury in mice, contributing to studies in toxicology (Fu et al., 2017).
Antitumor and Other Medicinal Properties : The review "Rediscovering the medicinal properties of Datura sp." by Neeraj O. Maheshwari, Ayesha Khan, and B. Chopade (2013) highlights Daturabietatriene's antitumor, cytotoxic, anti-inflammatory, antibacterial, hepatoprotective, sedative, cytostatic, and immunosuppressive activities (Maheshwari, Khan, & Chopade, 2013).
Safety And Hazards
Daturabietatriene should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, measures should be taken to prevent further spillage or leakage . If inhaled or ingested, immediate medical attention is required .
Eigenschaften
IUPAC Name |
2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCPLBHSZGVMNG-YSIASYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daturabietatriene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




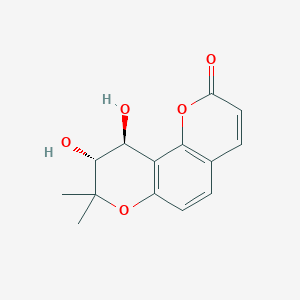
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
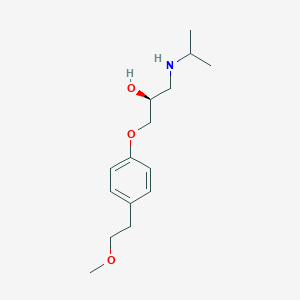
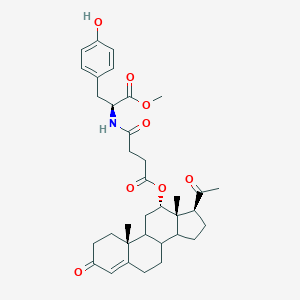
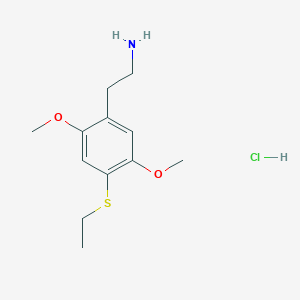
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
![1,8-Diazabicyclo[6.3.1]dodecane](/img/structure/B27161.png)
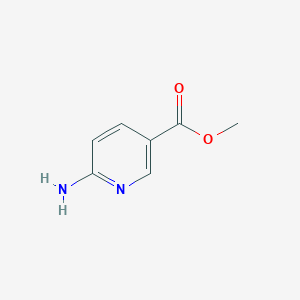
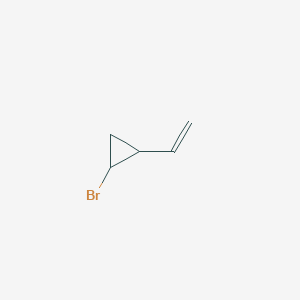
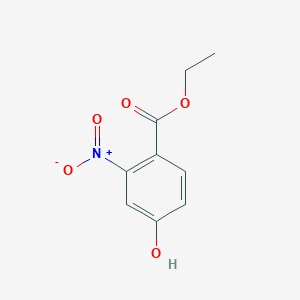
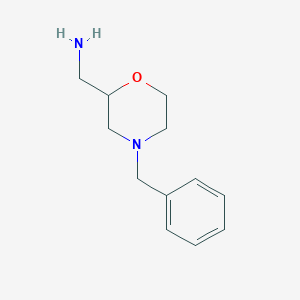
![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)
